molecular formula C19H20N2O3S B10806887 [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate

[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate

Cat. No.: B10806887
M. Wt: 356.4 g/mol
InChI Key: HRHUKLSCXXGYJL-UHFFFAOYSA-N
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Description

[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring and a benzothiazole moiety. Its molecular formula is C17H20N2O5SC_{17}H_{20}N_2O_5S, indicating the presence of oxygen, nitrogen, and sulfur atoms which contribute to its biological properties.

Research suggests that compounds similar to this compound may interact with DNA through intercalation. This interaction can potentially disrupt DNA replication and transcription processes, leading to various biological effects such as apoptosis in cancer cells .

Anticancer Activity

Several studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for certain derivatives were reported to be as low as 0.66 µM in HCT-116 cancer cells .
  • Mechanistic studies revealed that these compounds may induce apoptosis through the activation of caspases and modulation of the cell cycle.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. One study highlighted that certain benzothiazole compounds displayed notable antibacterial activity against Klebsiella pneumonia and other Gram-negative bacteria .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

  • In vivo studies have reported that related compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Data Summary Table

Activity Type Effect Reference
AnticancerInhibition of cancer cell proliferation (IC50 = 0.66 µM)
AntimicrobialEffective against Klebsiella pneumonia
Anti-inflammatoryReduction of inflammation markers

Case Studies

  • Anticancer Study : A study conducted on various benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation. The derivatives were tested on multiple cancer cell lines with varying degrees of success.
  • Antimicrobial Study : Another research focused on the antibacterial activity of benzothiazole compounds found that modifications at the benzothiazole ring significantly enhanced their efficacy against resistant bacterial strains.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate

InChI

InChI=1S/C19H20N2O3S/c1-12-10-14(13(2)21(12)3)16(22)11-24-19(23)9-8-18-20-15-6-4-5-7-17(15)25-18/h4-7,10H,8-9,11H2,1-3H3

InChI Key

HRHUKLSCXXGYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)COC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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